{2-oxabicyclo[2.2.1]heptan-4-yl}methanol
Description
{2-Oxabicyclo[2.2.1]heptan-4-yl}methanol is a bicyclic ether alcohol characterized by a norbornane-like framework with an oxygen atom in the bridgehead position (2-oxa substitution) and a hydroxymethyl group at the 4-position (Fig. 1). Its synthesis typically involves cycloaddition reactions, such as the triethylamine-promoted domino reaction between phenacylmalononitriles and chalcone o-enolates, yielding functionalized 2-oxabicyclo[2.2.1]heptane derivatives with high diastereoselectivity . Derivatives of this scaffold, such as [4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol, have been synthesized and characterized for their physicochemical properties, including collision cross-section (CCS) values and mass-to-charge (m/z) ratios (Table 1) .
Table 1: Physicochemical Properties of [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₂F₂O₂ |
| Molecular weight | 178.18 g/mol |
| CCS ([M+H]⁺) | 138.8 Ų |
| m/z ([M+H]⁺) | 179.08782 |
| Solubility (predicted) | Moderate in polar solvents |
Properties
CAS No. |
132667-30-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization Strategies
Palladium-catalyzed methods have emerged as a cornerstone for constructing the bicyclo[2.2.1]heptane scaffold. A 2023 study demonstrated the use of palladium(II) acetate with phosphine ligands to enable 1,2-aminoacyloxylation of cyclopentenes, yielding oxygenated 2-azabicyclo[2.2.1]heptanes . While this method primarily targets nitrogen-containing analogs, substituting amine reagents with hydroxyl-containing nucleophiles (e.g., water or methanol) could directly generate the methanol derivative. Key reaction parameters include:
| Parameter | Optimal Conditions | Yield | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 72–85% | |
| Ligand | Triphenylphosphine | — | |
| Solvent | Acetonitrile | — | |
| Temperature | 80°C | — |
This approach offers scalability but requires careful optimization to avoid side reactions during nucleophilic attack .
Hydrolysis of Epoxide Intermediates
Hydrolysis of epoxide precursors provides a direct route to introduce the methanol group. A 2021 study detailed the acid-catalyzed hydrolysis of ((2R,3R)-3-(4-bromophenyl)oxiran-2-yl)methanol in acetic acid and acetonitrile, yielding diol derivatives . Adapting this method to 2-oxabicyclo[2.2.1]heptane epoxides could selectively generate the target compound. Critical steps include:
-
Epoxidation : Formation of the epoxide intermediate using peracids or dimethyl dioxirane.
-
Acid Hydrolysis : Cleavage of the epoxide ring with aqueous acetic acid (0.1–1.0 M) at 55°C .
-
Purification : Isolation via preparative HPLC with methanol-water gradients .
This method achieves high regioselectivity but may require chiral catalysts for enantiopure products .
Industrial-Scale Synthesis via Patent Methods
A 2025 patent (HUT58712A) outlines a scalable process for 2-oxabicyclo[2.2.1]heptane derivatives, emphasizing cyclodextrin-assisted solubility enhancement . The protocol involves:
-
Step 1 : Reductive cyclization of heptenoic acid derivatives using hydrogen gas (1–5 atm) over palladium/carbon.
-
Step 2 : Hydroxylation via boron trifluoride-mediated oxidation, yielding the methanol group.
-
Step 3 : Purification using liposome encapsulation to isolate the product from byproducts .
Reaction conditions and outcomes are summarized below:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | H₂ (3 atm), Pd/C (10 wt%) | 50°C | 68% |
| 2 | BF₃·Et₂O, H₂O₂ | 0°C → 25°C | 57% |
| 3 | α-Cyclodextrin, phosphate buffer | 25°C | 89% purity |
This method is notable for avoiding hazardous solvents and enabling gram-scale production .
Functional Group Interconversion Approaches
Existing 2-oxabicyclo[2.2.1]heptane derivatives can be modified to introduce the methanol group. For example, {1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanol (CAS: 2416234-83-6) is commercially available in milligram to gram quantities , suggesting that demethylation strategies could yield the target compound. Potential methods include:
-
Boron tribromide-mediated demethylation : Cleavage of methyl ethers at −78°C in dichloromethane.
-
Enzymatic hydrolysis : Use of esterases or lipases under mild aqueous conditions.
However, these methods remain speculative without direct experimental validation .
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of major preparation methods:
| Method | Yield | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Palladium catalysis | 72–85% | Moderate | Moderate | High |
| Epoxide hydrolysis | 50–65% | High | Low | Moderate |
| Patent process | 57–68% | Low | High | Low |
The patent method offers the best balance of scalability and cost, while epoxide hydrolysis excels in stereochemical control .
Chemical Reactions Analysis
{2-oxabicyclo[2.2.1]heptan-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
{2-oxabicyclo[2.2.1]heptan-4-yl}methanol has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various bioactive compounds and natural products.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound for studying the behavior of cyclic ethers in biological systems.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {2-oxabicyclo[2.2.1]heptan-4-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in pharmaceutical or industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Geometric Differences
(a) 2-Oxabicyclo[2.2.2]octanes
- Ring size and substitution : The 2-oxabicyclo[2.2.2]octane scaffold has a larger ring system (8-membered vs. 7-membered) and serves as a bioisostere for para-substituted phenyl rings. Geometric parameters (distance between substituents d = 5.56–5.58 Å, collinearity angles φ₁/φ₂ = 176–177°) closely mimic para-phenyl rings but are distinct from the more compact 2-oxabicyclo[2.2.1]heptane system .
- Stability : 2-Oxabicyclo[2.2.2]octanes exhibit exceptional thermal and chemical stability, resisting decomposition under acidic/basic conditions (1 M HCl/NaOH) and at 100°C for 5 minutes .
(b) 2-Oxabicyclo[2.1.1]hexanes
- Bioisosteric utility : These compounds act as saturated replacements for ortho-substituted phenyl rings. Key geometric parameters (d = 3.6 Å, φ₁/φ₂ ≈ 176–179°) align well with ortho-phenyl rings but differ significantly from the 2-oxabicyclo[2.2.1]heptane scaffold in terms of planarity (θ = 80° vs. θ = 7–8° for phenyl) .
- Pharmacological relevance : 2-Oxabicyclo[2.1.1]hexanes have been incorporated into agrochemicals (e.g., fluxapyroxad analogues) and pharmaceuticals (e.g., lomitapide analogues), demonstrating improved water solubility compared to carbocyclic counterparts .
(c) Bicyclo[2.2.1]heptane Derivatives
Table 2: Geometric and Stability Comparison of Bicyclic Scaffolds
| Parameter | 2-Oxabicyclo[2.2.1]heptane | 2-Oxabicyclo[2.2.2]octane | 2-Oxabicyclo[2.1.1]hexane |
|---|---|---|---|
| Ring size | 7-membered | 8-membered | 6-membered |
| Distance (d) | ~4.5 Å (estimated) | 5.56–5.58 Å | 3.6 Å |
| Collinearity angles (φ₁/φ₂) | Not reported | 176–177° | 176–179° |
| Thermal stability | Moderate | High | Moderate |
Q & A
Basic: What are the key synthetic strategies for {2-oxabicyclo[2.2.1]heptan-4-yl}methanol?
The compound is synthesized via cycloaddition reactions or functionalization of preformed bicyclic frameworks . A common method involves reacting phenacylmalononitriles with chalcone derivatives under triethylamine catalysis in ethanol, yielding diastereoselective 2-oxabicyclo[2.2.1]heptane derivatives . Key steps include:
- Ring formation : Controlled cycloaddition to construct the bicyclic core.
- Hydroxymethyl introduction : Post-cyclization functionalization (e.g., reduction or nucleophilic substitution) to add the methanol group.
- Purification : Chromatography or recrystallization to isolate enantiomers or diastereomers.
Basic: How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR confirm the bicyclic framework and hydroxyl group position via coupling patterns (e.g., bridgehead protons at δ 1.5–2.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for distinguishing endo vs. exo conformers .
- Mass spectrometry : Validates molecular weight (e.g., m/z 142.20 for CHO) .
Advanced: What challenges arise in achieving stereochemical control during synthesis?
The bicyclic structure introduces multiple chiral centers , complicating diastereoselectivity. Key factors include:
- Reaction conditions : Solvent polarity (e.g., ethanol vs. THF) and temperature alter transition-state stability, favoring specific diastereomers .
- Catalyst design : Chiral amines or Lewis acids (e.g., TiCl) can enhance enantiomeric excess by coordinating to reactive intermediates .
- Steric hindrance : Substituents on the bicyclic core (e.g., trifluoromethyl groups) influence reaction pathways by altering spatial accessibility .
Advanced: How do steric and electronic effects impact reactivity in functionalization reactions?
- Steric effects : The bicyclic framework restricts access to the hydroxyl group, slowing esterification or alkylation. For example, bulky reagents like tert-butyl chloride show lower conversion rates compared to methyl iodide .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) at C3 increase the acidity of the hydroxyl proton, enhancing nucleophilic substitution rates .
- Solvent interactions : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving reaction yields .
Advanced: What methodologies resolve contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor modulation) arise from:
- Structural analogs : Minor substitutions (e.g., aminomethyl vs. hydroxymethyl groups) drastically alter binding affinity. Comparative studies using isosteric replacements are critical .
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) affect compound solubility and activity. Standardized protocols (e.g., fixed DMSO ≤1% v/v) reduce variability .
- Metabolic stability : Hepatic microsome assays identify rapid degradation pathways (e.g., cytochrome P450 oxidation), explaining inconsistent in vivo vs. in vitro results .
Advanced: How is this compound applied in drug discovery?
The compound serves as a bioisostere or scaffold in medicinal chemistry:
- Bioisosteric replacement : Its rigid bicyclic core mimics aromatic rings in drug candidates, improving metabolic stability while retaining target affinity .
- Ligand design : The hydroxyl group participates in hydrogen bonding with enzymes (e.g., kinases), as shown in docking studies with PDB structures .
- Prodrug development : Ester derivatives (e.g., acetate prodrugs) enhance bioavailability by masking the polar hydroxyl group .
Advanced: What analytical techniques differentiate diastereomers of this compound?
- Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases resolves enantiomers .
- Vibrational circular dichroism (VCD) : Distinguishes diastereomers by analyzing Cotton effects in the mid-IR region .
- Dynamic NMR : Detects hindered rotation in substituents (e.g., methyl groups), confirming stereochemical assignments .
Advanced: How can computational modeling guide experimental design for derivatives?
- DFT calculations : Predict reaction pathways (e.g., activation energies for cycloaddition) to optimize conditions .
- Molecular dynamics simulations : Model ligand-receptor interactions to prioritize synthetic targets with high binding affinity .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to reduce trial-and-error synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
